Trichokonin viii
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Overview
Description
Detrol LA, known chemically as tolterodine tartrate extended-release capsules, is a prescription medication used to treat symptoms of overactive bladder, such as frequent or urgent urination and urinary incontinence . It works by blocking acetylcholine receptors, which reduces bladder muscle contractions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolterodine tartrate is synthesized through a multi-step process involving the reaction of 2-(diisopropylamino)ethyl chloride with 2-phenyl-2-(p-tolyl)acetonitrile, followed by hydrolysis and subsequent reaction with tartaric acid to form the tartrate salt .
Industrial Production Methods: Industrial production of tolterodine tartrate involves large-scale synthesis using the same chemical reactions but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Tolterodine tartrate undergoes various chemical reactions, including:
Oxidation: Tolterodine can be oxidized to form its active metabolite, 5-hydroxymethyltolterodine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Tolterodine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: 5-hydroxymethyltolterodine
Reduction: Various reduced forms of tolterodine
Substitution: Substituted derivatives of tolterodine
Scientific Research Applications
Tolterodine tartrate has several scientific research applications:
Chemistry: Used as a model compound to study antimuscarinic agents and their interactions with receptors.
Biology: Investigated for its effects on bladder muscle contractions and neurotransmitter interactions.
Medicine: Widely used in clinical research to develop treatments for overactive bladder and related conditions.
Mechanism of Action
Tolterodine tartrate acts as a competitive antagonist at muscarinic receptors, specifically the M2 and M3 subtypes . By blocking these receptors, it inhibits bladder contractions, decreases detrusor pressure, and results in incomplete bladder emptying . The active metabolite, 5-hydroxymethyltolterodine, also contributes to the therapeutic effects by exhibiting similar antimuscarinic activity .
Comparison with Similar Compounds
Oxybutynin: Another antimuscarinic agent used to treat overactive bladder.
Solifenacin: A selective M3 receptor antagonist with a longer half-life and different pharmacokinetic properties.
Uniqueness of Tolterodine Tartrate: Tolterodine tartrate is unique due to its extended-release formulation, which provides a sustained therapeutic effect and improved patient compliance . Its dual action through both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, enhances its efficacy in treating overactive bladder symptoms .
Properties
CAS No. |
121689-08-5 |
---|---|
Molecular Formula |
C91H151N23O24 |
Molecular Weight |
1951.3 g/mol |
IUPAC Name |
2-[[[2-[[2-[2-[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]propanoylamino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]methyl]-N-[1-[[1-[[1-[[2-[[1-[[1-[2-[[1-[[1-[[1-[[5-amino-1-[[5-amino-1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C91H151N23O24/c1-46(2)40-59(74(128)111-91(24,25)84(138)114-39-29-32-61(114)76(130)106-66(48(5)6)77(131)112-88(18,19)81(135)100-51(9)69(123)103-58(35-38-64(94)119)73(127)104-57(34-37-63(93)118)72(126)101-56(45-115)42-54-30-27-26-28-31-54)102-65(120)44-96-78(132)85(12,13)110-75(129)60(41-47(3)4)105-82(136)89(20,21)109-71(125)55(33-36-62(92)117)43-95-79(133)86(14,15)113-83(137)90(22,23)108-70(124)52(10)98-67(121)49(7)97-68(122)50(8)99-80(134)87(16,17)107-53(11)116/h26-28,30-31,46-52,55-61,66,115H,29,32-45H2,1-25H3,(H2,92,117)(H2,93,118)(H2,94,119)(H,95,133)(H,96,132)(H,97,122)(H,98,121)(H,99,134)(H,100,135)(H,101,126)(H,102,120)(H,103,123)(H,104,127)(H,105,136)(H,106,130)(H,107,116)(H,108,124)(H,109,125)(H,110,129)(H,111,128)(H,112,131)(H,113,137) |
InChI Key |
WARZAORRKPDZQR-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)CNC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)CNC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Synonyms |
trichokonin VIII trichosporin B IVc |
Origin of Product |
United States |
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